molecular formula C9H12ClN3O B1418322 1-(6-Chloropyridazin-3-yl)piperidin-3-ol CAS No. 939986-92-2

1-(6-Chloropyridazin-3-yl)piperidin-3-ol

Cat. No.: B1418322
CAS No.: 939986-92-2
M. Wt: 213.66 g/mol
InChI Key: KPHWCJVBMSJJCJ-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)piperidin-3-ol is a chemical compound with the molecular formula C9H12ClN3O It is a derivative of piperidine and contains a chloropyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridazin-3-yl)piperidin-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropyridazin-3-amine with piperidin-3-ol under specific reaction conditions. The reaction typically requires a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridazin-3-yl)piperidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)piperidin-3-ol has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-Chloropyridazin-3-yl)piperidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-yl)piperidin-3-ol is structurally similar to other piperidine derivatives, such as 1-(6-Chloropyridazin-3-yl)piperidin-4-ol and 1-(6-Chloropyridazin-3-yl)piperidin-4-one. These compounds share the chloropyridazine moiety but differ in the position of the hydroxyl group on the piperidine ring. The unique structural features of this compound contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-3-4-9(12-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHWCJVBMSJJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656009
Record name 1-(6-Chloropyridazin-3-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-92-2
Record name 1-(6-Chloro-3-pyridazinyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloropyridazin-3-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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